molecular formula C19H26O2 B162180 Tetrahydrocannabivarin CAS No. 31262-37-0

Tetrahydrocannabivarin

Cat. No. B162180
CAS RN: 31262-37-0
M. Wt: 286.4 g/mol
InChI Key: ZROLHBHDLIHEMS-HUUCEWRRSA-N
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Description

Tetrahydrocannabivarin (THCV) is a homologue of tetrahydrocannabinol (THC) having a propyl (3-carbon) side chain instead of pentyl (5-carbon), making it non-psychoactive in lower doses . It has been shown to exhibit neuroprotective activity, appetite suppression, glycemic control and reduced side effects compared to THC, making it a potential treatment for management of obesity and diabetes .


Synthesis Analysis

THCV is prevalent in certain central Asian and southern African strains of Cannabis . It is produced in smaller amounts in the plant and is derived along with Δ9-THC and CBD from the parent cannabinoid cannabigerolic acid (CBGA) .


Molecular Structure Analysis

Similar to THC, THCV has 7 possible double bond isomers and 30 stereoisomers . The alternative isomer Δ8-THCV is known as a synthetic compound with a code number of O-4395 .


Chemical Reactions Analysis

THCV is one of four cannabinoids with identified potential as anticonvulsant agents, which also includes Δ9-tetrahydrocannabinolic acid, Cannabidiol (CBD), and Cannabidivarin (CBDV) .


Physical And Chemical Properties Analysis

The molecular formula of THCV is C19H26O2 and its molar mass is 286.415 g·mol−1 .

Future Directions

The uniquely diverse properties of THCV provide neuroprotection, appetite suppression, glycemic control, and reduced side effects, etc.; therefore, making it a potential priority candidate for the development of clinically useful therapies in the future .

properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLHBHDLIHEMS-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893920
Record name Tetrahydrocannabivarin
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrocannabivarin

CAS RN

31262-37-0
Record name Tetrahydrocannabivarin
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Record name Tetrahydrocannabivarin
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Record name TETRAHYDROCANNABIVARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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